molecular formula C9H9ClN2O2 B2701446 N-(2-chloropyridin-3-yl)-3-oxobutanamide CAS No. 897814-38-9

N-(2-chloropyridin-3-yl)-3-oxobutanamide

Cat. No.: B2701446
CAS No.: 897814-38-9
M. Wt: 212.63
InChI Key: LPDMCLJJZJFIRK-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-3-oxobutanamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring attached to an oxobutanamide moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-oxobutanamide typically involves the reaction of 2-chloropyridine with an appropriate oxobutanamide precursor. One common method involves the use of a Grignard reagent, where 2-chloropyridine is reacted with a Grignard reagent derived from 3-oxobutanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloropyridin-3-yl)-3-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxobutanamide group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloropyridin-3-yl)-3-oxobutanamide is unique due to the presence of both a chloropyridine and an oxobutanamide moiety, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-6(13)5-8(14)12-7-3-2-4-11-9(7)10/h2-4H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDMCLJJZJFIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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